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molecular formula C10H6ClNO2 B3152688 2-Chloro-6-hydroxyquinoline-3-carbaldehyde CAS No. 741705-20-4

2-Chloro-6-hydroxyquinoline-3-carbaldehyde

Cat. No. B3152688
M. Wt: 207.61 g/mol
InChI Key: QWDRTANOQNQDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772316B2

Procedure details

To a solution of 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.01 g, 4.54 mmol) in dry CH2Cl2 (36 mL) in a 100 mL round-bottomed flask equipped with a magnetic stirrer at 0° C. under N2 was added dropwise BBr3 (1.0 N solution in CH2Cl2, 13.60 mL, 13.60 mmol). After complete addition, the bath was removed and stirring was continued overnight at RT. The reaction mixture was then added dropwise to a mixture of water and ice (50 mL) under stirring. After complete addition, the mixture was stirred for 30 min at RT and then filtered to give, after drying, 2-chloro-6-hydroxyquinoline-3-carbaldehyde as a yellow solid (0.77 g, 82% yield).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
13.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:14]C)[CH:8]=2)[N:3]=1.B(Br)(Br)Br>C(Cl)Cl>[Cl:1][C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:14])[CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1C=O)OC
Name
Quantity
36 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was then added dropwise to a mixture of water and ice (50 mL)
STIRRING
Type
STIRRING
Details
under stirring
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min at RT
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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